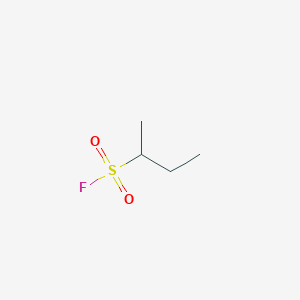
1-(2-Fluoroethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-4-methylpiperazine is a fluorinated piperazine derivative Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-chloroethyl)-4-methylpiperazine with potassium fluoride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoroethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMSO for azide substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Azide-substituted derivatives.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in click chemistry for labeling biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluoroethyl group.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-methylpiperazine: A precursor in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
1-(2-Hydroxyethyl)-4-methylpiperazine: Another derivative with different chemical and biological properties.
1-(2-Bromoethyl)-4-methylpiperazine: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C7H15FN2 |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-4-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |
Clé InChI |
XQJYIJZETJDLPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)



![3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione](/img/structure/B13167075.png)
![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)

![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)



![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

